![molecular formula C3H3NO2S B3050068 2-Thio-2,4-oxazolidinedione CAS No. 2346-24-9](/img/structure/B3050068.png)
2-Thio-2,4-oxazolidinedione
Overview
Description
Scientific Research Applications
1. Antidiabetic Activities
2-Thio-2,4-oxazolidinedione derivatives have shown significant potential in antidiabetic activities. A study highlighted novel 5-substituted derivatives of 2,4-thiazolidinediones and 2,4-oxazolidinediones, demonstrating potent glucose- and lipid-lowering activities in obese and diabetic animal models. These compounds exhibited superior antidiabetic activities, suggesting their effectiveness in managing diabetes-related conditions (Momose et al., 2002).
2. Impact on Insulin Receptor Substrate
Another study investigated oxazolidinediones' ability to influence insulin receptor substrate-1 (IRS-1) in the presence of dexamethasone. The selected oxazolidinedione CP-92,768-2 showed significant protection of IRS-1 from dexamethasone-induced down-regulation in adipocytes, indicating a potential role in enhancing insulin responsiveness (Turnbow et al., 1995).
3. Anticonvulsant Properties
2-Thio-2,4-oxazolidinedione and its derivatives have been evaluated for anticonvulsant activities. Studies demonstrate their efficacy in controlling seizures, indicating their potential as anticonvulsant agents. For instance, compounds like trimethadione and its derivatives were shown to have significant antagonistic action against convulsions induced by drugs and electrical shock (Diwan et al., 2005), (Everett & Richards, 1944).
4. Improvement in Glucose Tolerance
Studies have shown that 2-Thio-2,4-oxazolidinedione derivatives improve glucose tolerance in rats. These compounds were unique in not causing hypoglycemia below normal fasting glycemia levels, indicating their potential in diabetes management without the risk of hypoglycemia (Schnur & Morville, 1986).
5. Antitumor and Antiviral Agents
The potential of 2-Thio-2,4-oxazolidinedione derivatives as antitumor and antiviral agents has been explored. Chiral 2-thio(oxo)-1,3,2-oxazaphospholidines, synthesized via reactions with L-methionol, showed promise as novel agents with high activity and low toxicity, indicating their potential in cancer and viral therapy research (Liu, Chen, & Huang, 2005).
6. Aldose Reductase Inhibitors
Spiro oxazolidinediones derived from aralkyl ketones were potent aldose reductase inhibitors both in vitro and in vivo. Their synthesis and biological activity indicated potential use in managing complications related to diabetes (Schnur, Sarges, & Peterson, 1982).
properties
IUPAC Name |
2-sulfanylidene-1,3-oxazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSVNNODDIEGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391955 | |
Record name | 2-Thio-2,4-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thio-2,4-oxazolidinedione | |
CAS RN |
2346-24-9 | |
Record name | 2-Thio-2,4-oxazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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